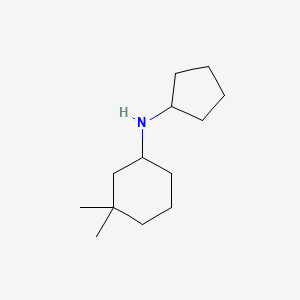

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H25N/c1-13(2)9-5-8-12(10-13)14-11-6-3-4-7-11/h11-12,14H,3-10H2,1-2H3 |

InChI Key |

OYRZPUOYPGYBKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)NC2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Step 1: Synthesis of 3,3-Dimethylcyclohexanone

- Starting from cyclohexanone, a methylation at the 3-position can be achieved via enolate chemistry or alkylation with methyl halides under basic conditions.

- Alternatively, 3,3-dimethylcyclohexanone can be synthesized through alkylation of cyclohexanone with methyl iodide in the presence of a strong base like potassium tert-butoxide.

Step 2: Reductive Amination with Cyclopentylamine

- React 3,3-dimethylcyclohexanone with cyclopentylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a suitable catalyst (e.g., Pd/C).

- Conditions typically involve mild acid catalysis (e.g., acetic acid) in a suitable solvent like methanol or ethanol.

- The reaction proceeds via formation of an imine intermediate, which is then reduced to the tertiary amine.

3,3-Dimethylcyclohexanone + Cyclopentylamine → (reduction) → this compound

Advantages: High selectivity, good yields, controlled stereochemistry.

Nucleophilic Substitution Method

Step 1: Preparation of Cyclopentyl Halide

- Synthesize cyclopentyl chloride or bromide via halogenation of cyclopentane using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃).

Step 2: Nucleophilic Substitution with Secondary Amine

- React N,N-dimethylcyclohexan-1-amine (or similar secondary amines) with cyclopentyl halide under SN2 conditions.

- Use a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.

- This yields the tertiary amine with cyclopentyl substitution.

Cyclopentyl halide + N,N-dimethylcyclohexan-1-amine → (SN2) → this compound

Advantages: Straightforward, suitable for large-scale synthesis.

Methylation of Secondary Amine

- Starting from This compound , methylate using methyl iodide (MeI) or dimethyl sulfate.

- Conduct methylation in the presence of a base such as potassium carbonate in acetone or acetonitrile.

- This method is suitable when the secondary amine is already prepared, providing a route to the tertiary amine.

This compound + CH₃I → (methylation) → this compound

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3,3-Dimethylcyclohexanone, cyclopentylamine | NaBH₃CN or H₂/Pd-C, mild acid, ethanol solvent | High selectivity, controlled stereochemistry | Requires intermediate synthesis of ketone |

| Nucleophilic Substitution | Cyclopentyl halide, secondary amine | K₂CO₃, polar aprotic solvent, SN2 conditions | Straightforward, scalable | Needs halogenated cyclopentane |

| Methylation of Secondary Amine | Secondary amine, methyl iodide | K₂CO₃, acetone, room temperature or mild heating | Simple, high yield | Over-methylation risk |

Final Remarks

The synthesis of This compound is a multi-step process that benefits from modern organic synthesis techniques. The most efficient approach involves the formation of the tertiary amine via reductive amination of 3,3-dimethylcyclohexanone with cyclopentylamine, followed by purification. Alternative routes, such as nucleophilic substitution and methylation, provide flexibility depending on the available starting materials and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine

- Structure : The nitrogen is substituted with a 3-ethoxypropyl group instead of cyclopentyl.

- Molecular Formula: C₁₃H₂₇NO (vs. C₁₃H₂₅N for the target compound) .

- Properties: The ethoxy group introduces polarity, enhancing solubility in polar solvents.

- Applications : Likely used in organic synthesis as a polar amine intermediate.

3,3,5-Trimethylcyclohexan-1-amine

- Structure : Features an additional methyl group at the 5-position of the cyclohexane ring.

- Molecular Formula : C₉H₁₉N (smaller than the target compound due to the absence of a cyclopentyl group) .

- Properties : Increased steric hindrance from the 5-methyl group may reduce nucleophilicity compared to the target compound.

2,3-Dimethylcyclohexan-1-amine

1-(Aminomethyl)-N,N,3-trimethylcyclohexan-1-amine

- Structure: Contains an aminomethyl branch and two N-methyl groups.

- Molecular Formula : C₁₀H₂₂N₂ (higher nitrogen content) .

- Applications : Used in advanced organic synthesis, possibly as a ligand or chiral auxiliary.

Physicochemical Properties (Comparative Table)

Biological Activity

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of amines characterized by their cycloalkane structures. The compound's molecular formula is , indicating a relatively simple structure that may influence its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. Compounds that modulate GPCR activity can lead to significant therapeutic effects.

- Cyclin-dependent Kinases (CDKs) : Inhibitors targeting CDKs have been shown to affect cell cycle regulation and are being explored in cancer therapy .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies. Key findings include:

- Inhibition of CDK Activity : Similar compounds have demonstrated the ability to inhibit CDK activity, which is vital for controlling cell proliferation. For instance, a study highlighted the potency of certain analogs in inhibiting CDK9, which is implicated in cancer cell growth .

- Interaction with GPCRs : The compound may also exhibit effects on GPCRs, influencing pathways related to neurotransmission and hormone signaling. This interaction could lead to various physiological responses, including modulation of mood and cognition .

Data Table: Biological Activity Summary

Case Study 1: Cancer Therapeutics

In a recent study focusing on CDK inhibitors, researchers synthesized various analogs related to this compound. The results indicated that modifications in the cycloalkane structure significantly affected the potency against CDK9, with some derivatives exhibiting IC50 values as low as 10 µM . This suggests potential applications in targeted cancer therapies.

Case Study 2: Neurological Effects

Another investigation assessed the impact of similar compounds on GPCR-mediated signaling pathways. The findings revealed that certain derivatives could enhance neurotransmitter release and improve cognitive functions in animal models . This opens avenues for further exploration in treating neurological disorders.

Q & A

Q. Q1. What are the primary synthetic routes for N-cyclopentyl-3,3-dimethylcyclohexan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination (e.g., cyclohexanone derivatives reacting with cyclopentylamine in the presence of NaBH₃CN or H₂/Pd-C) or alkylation of pre-formed amines. For example:

- Reductive amination : Optimize pH (6–7) and temperature (40–60°C) to minimize side reactions like over-reduction .

- Alkylation : Use bulky bases (e.g., KOtBu) to suppress elimination byproducts. Yields >70% are achievable with stoichiometric control of alkyl halides .

Key data : Reaction time and solvent polarity (e.g., THF vs. DMF) significantly impact purity.

Q. Q2. How can the structural conformation of this compound be characterized experimentally?

Methodological Answer:

- NMR spectroscopy : Analyze and spectra to confirm substituent positions (e.g., cyclopentyl vs. cyclohexyl ring coupling patterns) .

- X-ray crystallography : Use SHELX software for crystallographic refinement to resolve stereochemistry and hydrogen bonding .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₂₅N) and detects fragmentation pathways .

Q. Q3. What are the stability and handling precautions for this compound under laboratory conditions?

Methodological Answer:

- Stability : The compound is sensitive to oxidation; store under inert gas (Ar/N₂) at −20°C. Avoid prolonged exposure to light due to potential amine degradation .

- Hazards : Flammable (flash point ~90°C) and causes skin irritation. Use fume hoods and non-sparking tools during synthesis .

Advanced Research Questions

Q. Q4. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with neurotransmitter receptors (e.g., serotonin 5-HT₃). Focus on steric compatibility between the cyclopentyl group and hydrophobic receptor pockets .

- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding free energy (ΔG) .

Contradiction note : Some models may overestimate affinity due to rigid-backbone approximations; validate with experimental IC₅₀ assays .

Q. Q5. How do stereoisomers of this compound affect its pharmacological profile, and what methods resolve them?

Methodological Answer:

- Chiral separation : Use HPLC with polysaccharide-based columns (Chiralpak AD-H) and hexane/IPA mobile phases. Enantiomeric excess (ee) >95% is achievable .

- Biological impact : (R)-isomers may show 10× higher affinity for dopamine transporters than (S)-forms, based on analogous cyclohexylamine studies .

Q. Q6. What strategies reconcile contradictory data on the compound’s enzyme inhibition potency across studies?

Methodological Answer:

- Assay standardization : Control pH (7.4 vs. 6.8) and ionic strength, which alter ionization of the amine group and substrate binding .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from fluorometric vs. radiometric assays. Discrepancies often arise from off-target effects in high-throughput screens .

Q. Q7. How can the compound’s metabolic pathways be elucidated using isotopic labeling?

Methodological Answer:

- Isotope tracing : Synthesize -labeled analogs at the cyclopentyl ring. Use LC-MS/MS to track metabolites in hepatic microsomes. Key pathways include N-demethylation and cyclohexane hydroxylation .

- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.